molecular formula C18H22N2O2S B11789141 tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate

Cat. No.: B11789141
M. Wt: 330.4 g/mol
InChI Key: HSCCQWWCUWNCSN-UHFFFAOYSA-N
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Description

tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate is a pyridine-based carbamate derivative featuring a tert-butyl carbamate group attached to a pyridinylmethyl scaffold substituted with a benzylthio (-S-CH₂C₆H₅) moiety at the 6-position. While direct data for this compound is absent in the provided evidence, its structural analogs (e.g., halogenated, sulfonated, or alkyl-substituted pyridinylmethyl carbamates) suggest applications in medicinal chemistry and organic synthesis, particularly as intermediates or bioactive molecules .

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl N-[(6-benzylsulfanylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C18H22N2O2S/c1-18(2,3)22-17(21)20-12-15-9-10-16(19-11-15)23-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,20,21)

InChI Key

HSCCQWWCUWNCSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(benzylthio)pyridin-3-yl)methylamine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Benzylthio vs.
  • Functional Group Reactivity : Bromo/chloro substituents () are ideal for Suzuki couplings, while the formyl group () facilitates Schiff base formation. The benzylthio group may participate in disulfide bonding or metal coordination.

Neuroprotective and Anti-inflammatory Effects

  • Ethylsulfonyl Derivative () : Exhibits neuroprotective activity by reducing amyloid beta-induced neuronal damage and inflammatory markers, likely due to sulfonyl-mediated enzyme inhibition .
  • Benzylthio Target Compound : Predicted to modulate thiol-dependent enzymes (e.g., glutathione reductase) or act as an antioxidant, though direct evidence is lacking.

Enzyme Binding and Selectivity

  • Piperazinyl Derivative () : The ethylpiperazine group enhances solubility and receptor binding (e.g., serotonin or dopamine receptors) .
  • Bromo-Chloro Derivative () : Primarily a synthetic intermediate; halogen atoms enable further functionalization in drug candidates .

Physicochemical Properties

Property Target Compound Ethylsulfonyl Derivative Bromo-Chloro Derivative
LogP (Predicted) ~3.5 (high lipophilicity) ~1.8 (moderate polarity) ~2.9 (halogenated hydrophobicity)
Solubility Low in water Moderate in polar solvents Low in water
Stability Air-sensitive (thioether) Stable Light-sensitive

Biological Activity

tert-Butyl ((6-(benzylthio)pyridin-3-yl)methyl)carbamate, with the CAS number 1355223-87-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C18_{18}H22_{22}N2_{2}O2_{2}S
  • Molecular Weight : 330.446 g/mol
  • Structure : The compound features a pyridine ring substituted with a benzylthio group and a tert-butyl carbamate moiety, which may influence its biological interactions and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyridine ring is significant for its interaction with various enzymes and receptors, potentially modulating their activities.

In Vitro Studies

Research has indicated that compounds similar to this compound can inhibit key enzymes involved in pathological processes such as neurodegeneration. For instance:

  • Inhibition of Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated AChE inhibition, which is crucial for treating Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .

Case Studies and Research Findings

  • Neuroprotective Effects : Studies have shown that related compounds exhibit protective effects against amyloid-beta (Aβ) toxicity in neuronal cells. For example, a compound structurally similar to this compound was found to reduce oxidative stress markers and improve cell viability in the presence of Aβ .
  • Anticancer Activity : The compound may also have potential applications in oncology. Inhibitors targeting the PRMT5-PBM interaction have shown promise in reducing tumor growth in MTAP-deleted cancer cells, suggesting that similar mechanisms could be explored for this compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameStructureBiological Activity
tert-Butyl ((6-(chloropyridin-3-yl)methyl)carbamateStructureModerate AChE inhibition
tert-Butyl ((5-methylpyridin-3-yl)methyl)carbamateStructureNeuroprotective effects against Aβ
tert-Butyl ((4-hydroxyphenyl)methyl)carbamateStructureAntioxidant properties

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